2-Chloro-4-methyl-nicotinic acid
Overview
Description
2-Chloro-4-methyl-nicotinic acid is an organic compound that belongs to the class of halogenated derivatives of nicotinic acid It is characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position on the pyridine ring
Mechanism of Action
Target of Action
It is known that nicotinic acid derivatives, such as methyl nicotinate, primarily targetnicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
For instance, methyl nicotinate is known to induce peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
For example, the microbial degradation of neonicotinoids involves the cleavage of certain bonds, leading to the release of various compounds .
Result of Action
Similar compounds like methyl nicotinate are known to cause peripheral vasodilation, enhancing local blood flow at the site of application . This could potentially lead to relief from muscle and joint pain.
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, a related compound, plays a significant role in various biochemical reactions, particularly as a precursor to NAD+ and NADP+, which are essential cofactors in cellular metabolism .
Cellular Effects
Nicotinic acid and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nicotinic acid is involved in the NAD+ synthesis pathway, which is crucial for cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methyl-nicotinic acid can be synthesized through several methods. One common approach involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds. Another method includes the substitution of the hydroxyl group of 2-hydroxynicotinic acid. Additionally, a tandem reaction involving the cyclization of various acrolein derivatives can be employed .
Industrial Production Methods
The industrial production of this compound typically involves the use of (E)-4-(dimethylamine)yl-3-butene-2-ketone and malononitrile as raw materials. The process includes catalyzing and condensing these materials, followed by chlorinating closed-loops under the effect of phosphorus oxychloride and phosphorus pentachloride. This method is advantageous due to its simplicity, low equipment demand, and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 2-hydroxy-4-methyl-nicotinic acid, 2-amino-4-methyl-nicotinic acid, and other substituted derivatives.
Scientific Research Applications
2-Chloro-4-methyl-nicotinic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Chloro-4-methyl-nicotinic acid can be compared with other similar compounds, such as:
2-Chloronicotinic acid: This compound is also a halogenated derivative of nicotinic acid but lacks the methyl group at the fourth position.
6-Chloro-2-methoxynicotinic acid: This derivative has a methoxy group instead of a methyl group, leading to different chemical properties.
2-Chloro-4-iodo-nicotinic acid methyl ester: This compound contains an iodine atom, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-4-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHOEHCFUPOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573203 | |
Record name | 2-Chloro-4-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142266-63-5 | |
Record name | 2-Chloro-4-methyl-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142266-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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